Doxapram hidrocloruro monohidratado

Descripción general

Descripción

Doxapram hydrochloride monohydrate is a central and respiratory stimulant used primarily to treat acute respiratory failure, particularly when superimposed on chronic obstructive pulmonary disease, and postoperative respiratory depression . It is also used for the treatment of postoperative shivering . The compound is a white to off-white, crystalline powder that is sparingly soluble in water, alcohol, and chloroform .

Aplicaciones Científicas De Investigación

Doxapram hydrochloride monohydrate has a wide range of scientific research applications, including:

Mecanismo De Acción

Target of Action

Doxapram HCL primarily targets the peripheral carotid chemoreceptors . These chemoreceptors play a crucial role in detecting changes in the oxygen, carbon dioxide, and pH levels in the blood and help regulate the respiratory rate accordingly .

Mode of Action

Doxapram HCL interacts with its targets by inhibiting certain potassium channels . This inhibition is thought to stimulate the carotid body, leading to an increase in the respiratory rate .

Biochemical Pathways

The primary biochemical pathway affected by Doxapram HCL involves the stimulation of the peripheral carotid chemoreceptors . This stimulation leads to an increase in the respiratory rate, which can help patients with respiratory insufficiency .

Result of Action

The primary molecular and cellular effect of Doxapram HCL’s action is the increase in the respiratory rate . This is achieved through the stimulation of the peripheral carotid chemoreceptors, leading to an increase in tidal volume associated with a slight increase in the respiratory rate .

Análisis Bioquímico

Biochemical Properties

Doxapram Hydrochloride Monohydrate produces respiratory stimulation mediated through the peripheral carotid chemoreceptors . It is thought to stimulate the carotid body by inhibiting certain potassium channels . The respiratory stimulant action of Doxapram Hydrochloride Monohydrate is manifested by an increase in tidal volume associated with a slight increase in respiratory rate .

Cellular Effects

Doxapram Hydrochloride Monohydrate has a significant impact on various types of cells and cellular processes. It influences cell function by increasing the tidal volume and respiratory rate, which can have a profound effect on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Doxapram Hydrochloride Monohydrate involves its ability to stimulate the peripheral carotid chemoreceptors, thought to be achieved by inhibiting certain potassium channels . This leads to an increase in tidal volume and a slight increase in respiratory rate .

Temporal Effects in Laboratory Settings

The onset of respiratory stimulation following the recommended single intravenous injection of Doxapram Hydrochloride Monohydrate usually occurs in 20 to 40 seconds with peak effect at 1 to 2 minutes . The duration of effect may vary from 5 to 12 minutes .

Dosage Effects in Animal Models

In animal models, the effects of Doxapram Hydrochloride Monohydrate vary with different dosages. For instance, in dogs, at a dose of 2 mg/kg body weight, the respiratory effects and pressor effects were manifested without the transient hypotension .

Metabolic Pathways

Doxapram Hydrochloride Monohydrate is rapidly metabolized following a single IV dose. It undergoes hydroxylation to ketodoxapram, an active metabolite .

Transport and Distribution

It is known that it is well distributed into tissues in animals .

Subcellular Localization

Given its role as a respiratory stimulant, it is likely to interact with cellular components involved in respiratory processes .

Métodos De Preparación

The preparation of doxapram hydrochloride monohydrate involves several synthetic routes and reaction conditions. One method includes the reaction of 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenyl-2-pyrrolidinone with hydrochloric acid to form the hydrochloride salt, followed by crystallization to obtain the monohydrate form . Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Análisis De Reacciones Químicas

Doxapram hydrochloride monohydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Comparación Con Compuestos Similares

Doxapram hydrochloride monohydrate is unique in its ability to stimulate respiration through peripheral carotid chemoreceptors. Similar compounds include:

Pentethylcyclanone: A compound with a similar structure but different pharmacological properties.

Nalmefene Hydrochloride: Another central nervous system stimulant with different clinical applications.

4-Epianhydrotetracycline Hydrochloride: A compound used in different therapeutic areas.

Doxapram hydrochloride monohydrate stands out due to its specific mechanism of action and its use in treating respiratory depression and acute respiratory failure .

Actividad Biológica

Doxapram hydrochloride monohydrate is a potent respiratory stimulant primarily utilized in clinical settings to manage respiratory depression. This article delves into its biological activity, mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical and Physical Properties

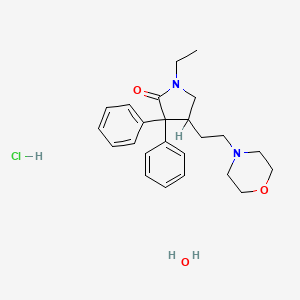

- Chemical Name : 1-ethyl-4-[2-(4-morpholinyl)ethyl]-3,3-diphenyl-2-pyrrolidinone monohydrochloride, monohydrate

- Molecular Formula : C24H31ClN2O2 - H2O

- Molecular Weight : 432.99 g/mol

- Appearance : White to off-white crystalline powder

- Solubility : Sparingly soluble in water, alcohol, and chloroform .

Doxapram exerts its effects through a dual mechanism:

- Peripheral Stimulation : It stimulates chemoreceptors located in the carotid arteries, which are sensitive to blood gas levels, particularly carbon dioxide. This activation leads to increased tidal volume and respiratory rate, particularly during hypoxic conditions .

- Central Nervous System Effects : At higher doses, doxapram stimulates central respiratory centers in the medulla oblongata, enhancing overall respiratory drive. This central effect is more pronounced when peripheral chemoreceptor stimulation is insufficient .

Pharmacodynamics

The pharmacological effects of doxapram include:

- Increased Tidal Volume : Doxapram significantly increases the amount of air inhaled or exhaled with each breath.

- Slight Increase in Respiratory Rate : Alongside tidal volume increase, there is a modest rise in respiratory rate.

- Pressor Response : Doxapram can induce a pressor response due to improved cardiac output, especially in hypovolemic states .

Table 1: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Respiratory Stimulation | Increases tidal volume and respiratory rate |

| Chemoreceptor Activation | Stimulates carotid body chemoreceptors |

| Central Nervous System | Enhances respiratory drive via medullary stimulation |

| Cardiovascular Effects | Induces pressor response and potential tachycardia |

Case Studies and Clinical Applications

Doxapram has been employed in various clinical scenarios:

- Post-Anesthesia Respiratory Depression : Doxapram is frequently used to counteract shallow breathing following anesthesia. Its rapid onset (20-40 seconds) and peak effect (1-2 minutes) make it effective in acute settings .

- Management of Opioid-Induced Respiratory Depression : In cases where patients do not adequately respond to naloxone, doxapram serves as an alternative to stimulate respiration .

- Animal Studies : Research indicates that doxapram can also be utilized as a reversal agent for general anesthesia in animals such as sharks and rays; however, caution is advised due to potential excitatory side effects .

Side Effects and Contraindications

While doxapram is effective, it is associated with several side effects:

- Hypertension

- Tachycardia

- Anxiety

- Tremors

- Sweating

- Vomiting

Contraindications include patients with coronary artery disease, epilepsy, and high blood pressure. Its use is also not recommended for newborns due to the presence of benzyl alcohol in formulations .

Propiedades

IUPAC Name |

1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O2.ClH/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21;/h3-12,22H,2,13-19H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGXILHMHYLZJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047837 | |

| Record name | Doxapram hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113-07-5 | |

| Record name | Doxapram hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxapram hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxapram hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Doxapram hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenylpyrrolidin-2-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXAPRAM HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB8713U6DM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.